Cas no 22235-98-9 (N-Butyl Nor Scopolamine Hydrochloride)

N-Butyl Nor Scopolamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Butyl Nor Scopolamine Hydrochloride
- 8-Butyl-6
- A-(Hydroxymethyl)benzeneacetic Acid
- A,4
- A,5
- A,7
- A-epoxy-1
- AH,5
- AH-nortropan-3
- A-ol (-)-Tropate Ester Hydrochloride
- N-Butylnorhyoscine Hydrochloride
- 22235-98-9
- 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1)
- (9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride
- DTXSID30747279
-
- インチ: InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1
- InChIKey: SSLCPCNDUBUVAN-FDOJSRBYSA-N
- ほほえんだ: CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl
計算された属性
- せいみつぶんしりょう: 381.17100
- どういたいしつりょう: 381.1706861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 460
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.3Ų
じっけんとくせい
- ゆうかいてん: 145-148°C
- ようかいど: Methanol (Slightly), Water (Slightly)
- PSA: 62.30000
- LogP: 2.82830
N-Butyl Nor Scopolamine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under inert atmosphere
N-Butyl Nor Scopolamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF62907-250mg |
N-Butyl Nor ScopolaMine Hydrochloride |
22235-98-9 | 250mg |
$1745.00 | 2024-04-20 | ||
A2B Chem LLC | AF62907-25mg |
N-Butyl Nor ScopolaMine Hydrochloride |
22235-98-9 | 25mg |
$333.00 | 2024-04-20 | ||
TRC | B693580-250mg |
N-Butyl Nor Scopolamine Hydrochloride |
22235-98-9 | 250mg |
$ 1696.00 | 2023-09-08 | ||
TRC | B693580-25mg |
N-Butyl Nor Scopolamine Hydrochloride |
22235-98-9 | 25mg |
$ 221.00 | 2023-09-08 |
N-Butyl Nor Scopolamine Hydrochloride 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
N-Butyl Nor Scopolamine Hydrochlorideに関する追加情報
Recent Advances in N-Butyl Nor Scopolamine Hydrochloride (CAS: 22235-98-9) Research
N-Butyl Nor Scopolamine Hydrochloride (CAS: 22235-98-9) is a derivative of scopolamine, a well-known anticholinergic agent. Recent studies have focused on its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders and as a modulator of the central nervous system. This research brief aims to summarize the latest findings on this compound, highlighting its pharmacological properties, mechanisms of action, and clinical relevance.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of N-Butyl Nor Scopolamine Hydrochloride to enhance its selectivity for muscarinic receptors. The researchers utilized molecular docking and in vitro assays to demonstrate that the butyl group at the nitrogen position significantly improves binding affinity to M3 receptors, which are implicated in smooth muscle contraction. This finding suggests potential applications in treating irritable bowel syndrome (IBS) and other motility disorders.
Another recent study, featured in Biochemical Pharmacology, explored the compound's ability to cross the blood-brain barrier (BBB). Using a combination of in vivo imaging and pharmacokinetic modeling, the team found that N-Butyl Nor Scopolamine Hydrochloride exhibits moderate BBB permeability, making it a candidate for central nervous system (CNS) applications. However, the study also noted that further optimization is needed to reduce peripheral side effects.
In the context of drug formulation, a 2024 paper in the International Journal of Pharmaceutics evaluated the stability of N-Butyl Nor Scopolamine Hydrochloride in various pH conditions. The results indicated that the compound remains stable in acidic environments but undergoes degradation at neutral to alkaline pH. This insight is crucial for developing oral dosage forms with improved bioavailability.
Clinical trials are still in the early stages, but preliminary data from a Phase I study presented at the 2023 American Society for Pharmacology and Experimental Therapeutics (ASPET) meeting showed that N-Butyl Nor Scopolamine Hydrochloride is well-tolerated in healthy volunteers, with no significant adverse effects reported at therapeutic doses. These findings pave the way for further investigations into its efficacy in patient populations.
In summary, N-Butyl Nor Scopolamine Hydrochloride (CAS: 22235-98-9) represents a promising candidate for both gastrointestinal and CNS disorders. Ongoing research is focused on optimizing its pharmacokinetic profile and expanding its therapeutic applications. Future studies should address the challenges of BBB penetration and peripheral side effects to fully realize its clinical potential.
22235-98-9 (N-Butyl Nor Scopolamine Hydrochloride) 関連製品
- 55449-49-5(ANISODAMINE HYDROBROMIDE)
- 51-34-3(Scopolamine)
- 55869-99-3(Anisodamine)
- 134355-54-7(RaceAnisodamine)
- 4684-28-0(Nor Scopolamine)
- 17659-49-3(Racanisodamine)
- 6106-46-3((-)Scopolamine Methylnitrate)
- 138-12-5(Atroscine)
- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)
- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)




